molecular formula C15H18N2O2S2 B11081492 2-hydroxy-N-(piperidin-1-yl)-2,2-di(thiophen-3-yl)acetamide

2-hydroxy-N-(piperidin-1-yl)-2,2-di(thiophen-3-yl)acetamide

Cat. No.: B11081492
M. Wt: 322.5 g/mol
InChI Key: ITODEGNACYTOEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-N-(piperidin-1-yl)-2,2-di(thiophen-3-yl)acetamide is a complex organic compound that features a piperidine ring and two thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(piperidin-1-yl)-2,2-di(thiophen-3-yl)acetamide typically involves the reaction of piperidine with a suitable acylating agent that contains the thiophene rings. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the proper formation of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-(piperidin-1-yl)-2,2-di(thiophen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The thiophene rings can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of thiophene derivatives.

Scientific Research Applications

2-hydroxy-N-(piperidin-1-yl)-2,2-di(thiophen-3-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(piperidin-1-yl)-2,2-di(thiophen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acetamide derivatives with piperidine and thiophene rings, such as:

  • 2-hydroxy-N-(piperidin-1-yl)-2,2-bis(thiophen-3-yl)acetamide
  • N-(piperidin-1-yl)-2,2-di(thiophen-3-yl)acetamide

Uniqueness

What sets 2-hydroxy-N-(piperidin-1-yl)-2,2-di(thiophen-3-yl)acetamide apart is its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H18N2O2S2

Molecular Weight

322.5 g/mol

IUPAC Name

2-hydroxy-N-piperidin-1-yl-2,2-di(thiophen-3-yl)acetamide

InChI

InChI=1S/C15H18N2O2S2/c18-14(16-17-6-2-1-3-7-17)15(19,12-4-8-20-10-12)13-5-9-21-11-13/h4-5,8-11,19H,1-3,6-7H2,(H,16,18)

InChI Key

ITODEGNACYTOEY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)NC(=O)C(C2=CSC=C2)(C3=CSC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.